

# Spectroscopic comparison of **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** with related compounds

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## Compound of Interest

Compound Name: *tert-Butyl (5-methoxy-2-nitrophenyl)carbamate*

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A Spectroscopic Comparison of **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** and Related Compounds

This guide provides a detailed spectroscopic comparison of **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** with its structural isomers and the parent amine, 5-methoxy-2-nitroaniline. The data presented is essential for researchers and professionals in drug development and organic synthesis for reaction monitoring, quality control, and structural elucidation.

## Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry) for **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** and related compounds.

Compound	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	IR (ν, cm <sup>-1</sup> )	Mass Spec (m/z)
tert-Butyl (5-methoxy-2-nitrophenyl)carbamate	1.54 (s, 9H), 3.88 (s, 3H), 7.17 (dd, J=8.7, 2.8 Hz, 1H), 7.41 (d, J=8.7 Hz, 1H), 7.56 (d, J=2.7 Hz, 1H)[1]	28.2, 81.8, 56.1, 110.3, 119.9, 120.0, 132.4, 149.5, 152.2, 159.9[1][2]	3414 (N-H), 2934 (C-H), 1690 (C=O, carbamate), 1616 (C=C, aromatic), 1540 (NO <sub>2</sub> , asym), 1340 (NO <sub>2</sub> , sym), 1283 (C-N), 1158 (C-O)[3]	268.11 (M <sup>+</sup> )
tert-Butyl (4-methoxy-2-nitrophenyl)carbamate	1.51 (s, 9H), 3.85 (s, 3H), 7.01 (dd, J=9.0, 2.5 Hz, 1H), 7.25 (d, J=2.5 Hz, 1H), 8.08 (d, J=9.0 Hz, 1H)	28.3, 80.3, 55.8, 109.8, 115.6, 128.9, 135.7, 147.9, 152.9, 158.2	Not explicitly found	268.27 (M <sup>+</sup> )[4]
tert-Butyl (2-methoxy-5-nitrophenyl)carbamate	Not explicitly found	Not explicitly found	Not explicitly found	268.27 (M <sup>+</sup> )
5-Methoxy-2-nitroaniline	3.80 (s, 3H), 6.20 (d, J=2.7 Hz, 1H), 6.35 (dd, J=8.8, 2.7 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H)	55.5, 98.6, 106.9, 129.1, 139.8, 149.2, 163.5	3480, 3360 (N-H), 1630 (N-H bend), 1580, 1480 (C=C), 1510 (NO <sub>2</sub> , asym), 1340 (NO <sub>2</sub> , sym), 1240 (C-O)	168.15 (M <sup>+</sup> )

## Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.<sup>[5][6]</sup> Samples are dissolved in a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ), with tetramethylsilane (TMS) used as an internal standard.<sup>[2][5]</sup> Chemical shifts are reported in parts per million (ppm) relative to TMS.

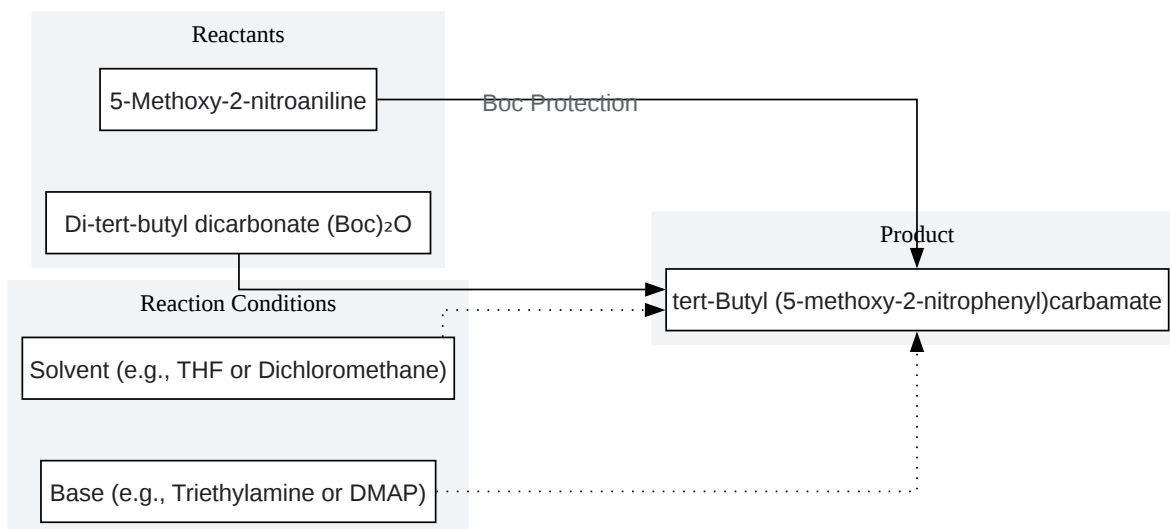
**Infrared (IR) Spectroscopy:** IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.<sup>[7]</sup> Solid samples can be analyzed as KBr pellets.<sup>[3][8]</sup> Liquid samples can be analyzed as a neat film between salt plates. The spectra are typically recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

**Mass Spectrometry (MS):** Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[5][9]</sup> High-resolution mass spectrometry (HRMS) provides exact mass measurements, which aids in determining the elemental composition of the molecule.

**UV-Visible (UV-Vis) Spectroscopy:** UV-Vis absorption spectra are recorded on a spectrophotometer.<sup>[10]</sup> Samples are dissolved in a suitable solvent, like ethanol or acetonitrile, and the absorbance is measured over a specific wavelength range, typically 200-800 nm.<sup>[10]</sup>

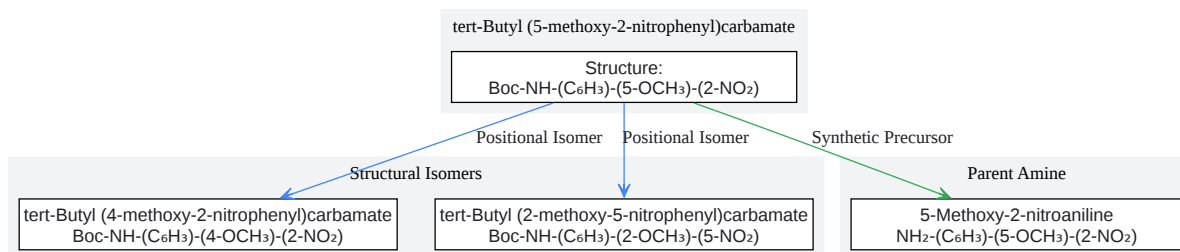
## Visualizations

The following diagrams illustrate the synthesis of the target compound and a structural comparison of the analyzed compounds.



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Caption: Synthetic pathway for **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate**.



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Caption: Structural relationships of the analyzed compounds.

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## References

- 1. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Tert-butyl 4-methoxy-2-nitrophenylcarbamate | C<sub>12</sub>H<sub>16</sub>N<sub>2</sub>O<sub>5</sub> | CID 10730597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxy-5-nitroaniline | C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub> | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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